Trimethylantimony

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Precursor for Thin Film Deposition

One of the significant applications of trimethylantimony is as a precursor for depositing thin films of antimony and related materials through techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These thin films have potential applications in:

- Electronic devices: TMSb can be used to deposit antimony-doped tin oxide (ATO) films, which are transparent conducting oxides essential for various electronic devices like flat-panel displays and touch screens [].

- Solar cells: TMSb can be employed to create antimony sulfide (Sb2S3) thin films, which are promising materials for solar cell applications due to their efficient light absorption properties [].

Synthesis of Novel Materials

Researchers are exploring the use of trimethylantimony for the synthesis of novel materials with desired properties. Some examples include:

- Antimony-based catalysts: TMSb can be used as a precursor for the synthesis of antimony-based catalysts, which can be employed in various chemical reactions, including olefin metathesis and selective oxidation of hydrocarbons [].

- Organometallic frameworks (OMFs): TMSb can be incorporated into the structure of OMFs, a class of porous materials with potential applications in gas storage, separation, and catalysis [].

Studying Antimony Chemistry

Trimethylantimony serves as a valuable tool for researchers studying the fundamental chemistry of antimony. Its well-defined structure and reactivity enable scientists to:

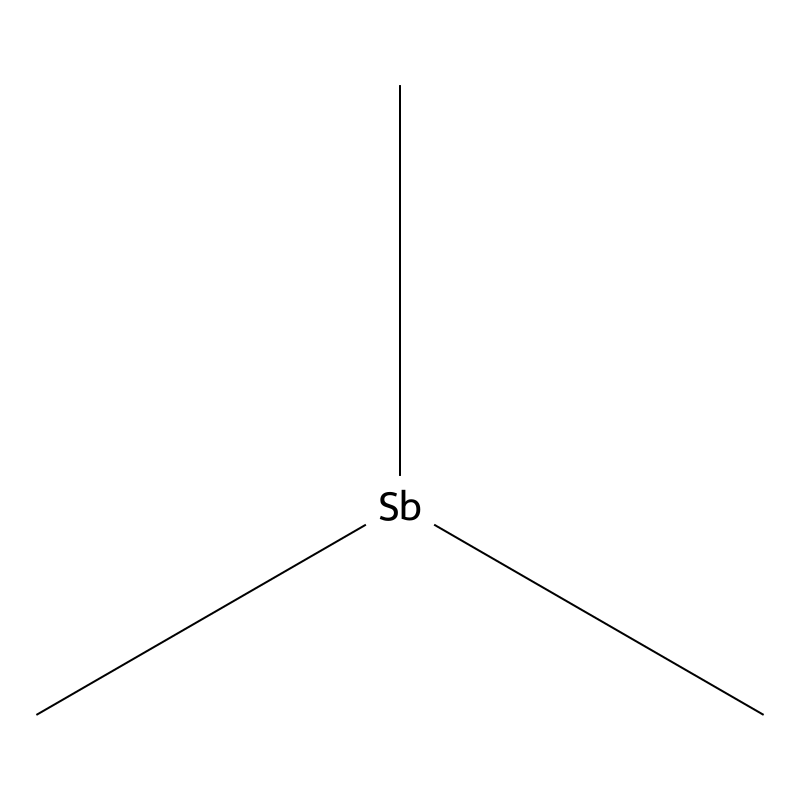

Trimethylantimony is an organometallic compound with the chemical formula C₃H₉Sb. It consists of a central antimony atom bonded to three methyl groups. This compound is characterized by its volatility and reactivity, making it significant in various chemical processes, particularly in the field of materials science and semiconductor manufacturing. Trimethylantimony is typically a colorless liquid at room temperature and is known for its pungent odor. Its properties include being flammable and toxic, necessitating careful handling and storage under inert atmospheres to prevent decomposition and hazardous reactions .

- Decomposition: The thermal decomposition of trimethylantimony can occur through a chain reaction mechanism involving the homolytic scission of the antimony-methyl bonds, leading to the formation of methyl radicals. These radicals can further react with other species in the environment, such as hydrogen or other hydrocarbons .

- Thiolation: When trimethylantimony reacts with sulfides, thiolated derivatives are formed. For example, trimethylantimony can react with sulfide to produce trimethylantimony sulfide, which can be separated and characterized using high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry .

- Reactions with Halides: Trimethylantimony can also react with halides (such as bromides or chlorides) to form various alkylantimonies, which are useful in organic synthesis and materials science .

Trimethylantimony exhibits biological activity primarily related to its toxicity. It has been studied for its potential effects on human health, particularly in relation to environmental exposure. The compound can undergo biomethylation processes, leading to the formation of more toxic methylated antimony species. Research indicates that exposure may result in various health effects, including potential carcinogenicity and reproductive toxicity .

Several methods exist for synthesizing trimethylantimony:

- Reaction with Trimethylaluminum: A common method involves the dropwise addition of trimethylaluminum to antimony halides (like antimony trichloride) under inert conditions. This process typically occurs at controlled temperatures to ensure high yields of pure trimethylantimony .

- Direct Methylation: Another approach includes direct methylation of antimony compounds using methylating agents under specific conditions that favor the formation of trimethylantimony while minimizing side reactions .

- Chemical Vapor Deposition: Trimethylantimony is also utilized in chemical vapor deposition processes for producing semiconductor materials, where it acts as a precursor for antimony-containing films .

Trimethylantimony has various applications across different fields:

- Semiconductor Manufacturing: It is widely used as a precursor in metal-organic chemical vapor deposition for creating thin films of antimony compounds on substrates.

- Catalysis: Trimethylantimony serves as a catalyst in organic synthesis reactions.

- Research: The compound is utilized in research settings to study antimony chemistry and its interactions with biological systems .

Research into the interactions of trimethylantimony focuses on its reactivity with biological molecules and environmental systems. Studies have shown that it can form complexes with proteins and other biomolecules, influencing its bioavailability and toxicity. The transformation into methylated species through microbial action has also been observed, highlighting its potential impact on environmental health .

Trimethylantimony belongs to a class of organometallic compounds that includes various alkylated antimonies and related species. Here are some similar compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Trimethylindium | C₃H₉In | Used extensively in semiconductor applications; less toxic than trimethylantimony. |

| Triethylantimony | C₆H₁₅Sb | Exhibits similar reactivity but different volatility and stability characteristics. |

| Dimethylarsine | C₂H₇As | Related arsenic compound; shares some biological activity but differs in toxicity profile. |

| Trimethylarsine | C₃H₉As | Similar structure to trimethylantimony; used in studies related to arsenic toxicity. |

Trimethylantimony is unique due to its specific reactivity patterns and applications in semiconductor technology compared to these similar compounds. Its distinct properties make it an important subject of study in both industrial applications and environmental chemistry .

Grignard Reagent-Based Synthesis

Reaction Conditions and Solvent Systems

The Grignard reagent-based synthesis of trimethylantimony represents the most extensively studied and historically significant preparation method [4] [10]. This approach utilizes methyl magnesium iodide or methyl magnesium bromide as the methylating agent, reacting with antimony trichloride under carefully controlled conditions [6] [10]. The fundamental reaction proceeds according to the stoichiometric equation: SbCl₃ + 3 CH₃MgX → Sb(CH₃)₃ + 3 MgXCl, where X represents either iodine or bromine [4] [10].

Solvent selection plays a crucial role in determining reaction efficiency and product quality [1] [4]. Diethyl ether serves as the primary solvent system due to its ability to stabilize the Grignard reagent and facilitate the nucleophilic substitution reaction [10]. Research has indicated that ether-benzene mixtures can potentially improve yields compared to pure ether systems, although this enhancement is not universally observed across all reaction conditions [4]. The ethereal solution provides the necessary solvation for both the Grignard reagent and the resulting organoantimony product while maintaining chemical inertness toward the reactive intermediates [1] [4].

The reaction mechanism involves sequential substitution of chloride ions from antimony trichloride by methyl groups from the Grignard reagent [7]. This process generates magnesium halide salts as byproducts, which must be effectively separated from the desired trimethylantimony product during purification procedures [1] [4]. The heterogeneous nature of the reaction mixture, containing both soluble organometallic compounds and insoluble magnesium salts, presents specific challenges for product isolation and purification [1].

Temperature and Inert Atmosphere Control

Temperature control represents a critical parameter in Grignard reagent-based trimethylantimony synthesis, directly influencing reaction kinetics, yield, and product stability [1] [4]. Optimal reaction conditions typically involve maintaining temperatures between 40°C and 70°C during the initial reagent addition phase, followed by elevated temperatures of 50°C to 80°C for reaction completion [1]. These temperature ranges balance the need for sufficient activation energy to drive the substitution reaction while preventing thermal decomposition of the temperature-sensitive organometallic products [1].

The exothermic nature of the Grignard reaction necessitates careful thermal management to prevent uncontrolled temperature increases that could lead to side reactions or product degradation [1]. Research has demonstrated that excessive temperatures can cause the reaction equilibrium to shift unfavorably, reducing overall conversion efficiency [1]. Conversely, insufficient temperatures result in incomplete reaction and extended reaction times, potentially leading to reduced productivity [1].

Inert atmosphere requirements are fundamental to successful trimethylantimony synthesis due to the high reactivity of both Grignard reagents and organometallic products toward oxygen and moisture [1] [25]. Nitrogen or argon atmospheres are typically employed to exclude atmospheric oxygen and water vapor [1] [25]. The maintenance of ultra-low water and oxygen content is essential, as even trace amounts of these contaminants can lead to premature hydrolysis or oxidation of reactive intermediates [1] [25].

The implementation of effective inert atmosphere conditions involves thorough purging of reaction vessels, transfer lines, and associated equipment with dry inert gas prior to reagent introduction [25]. Continuous inert gas flow during the reaction maintains protective conditions while allowing for pressure equalization [25]. Research has shown that failure to maintain adequate inert atmosphere conditions results in significant yield reductions and the formation of undesired oxidation products [1].

Stoichiometry and Reagent Purity Considerations

Stoichiometric optimization plays a fundamental role in maximizing trimethylantimony yields while minimizing the formation of undesired byproducts [1]. The theoretical stoichiometry requires three equivalents of Grignard reagent per equivalent of antimony trichloride, but practical considerations often necessitate the use of slight excess methylating agent to ensure complete conversion [1]. Research has demonstrated that molar ratios of 3.2:1 to 3.5:1 (Grignard reagent to antimony trichloride) typically provide optimal yields while minimizing unreacted starting materials [1].

The purity of starting materials significantly impacts both reaction efficiency and final product quality [1]. Antimony trichloride purity of 99.9% or higher is typically required to minimize the introduction of metallic impurities that could catalyze unwanted side reactions or contaminate the final product [1]. Similarly, Grignard reagent preparation requires high-purity magnesium metal and alkyl halides to ensure consistent reactivity and minimize the formation of competing organometallic species [1].

Water content in reagents and solvents represents a critical purity consideration, as even trace moisture can lead to partial hydrolysis of Grignard reagents and reduced methylation efficiency [1]. Rigorous drying procedures, including molecular sieve treatment and distillation from appropriate drying agents, are essential for maintaining reagent integrity [1]. The use of flame-dried glassware and anhydrous conditions throughout the synthesis process prevents moisture-induced side reactions that could compromise product yield and purity [1].

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Grignard:SbCl₃ Ratio | 3.2:1 to 3.5:1 | Maximizes conversion efficiency [1] |

| SbCl₃ Purity | ≥99.9% | Reduces metallic impurities [1] |

| Water Content | <10 ppm | Prevents hydrolysis reactions [1] |

| Reaction Temperature | 40-70°C (addition), 50-80°C (completion) | Balances kinetics and stability [1] |

Alternative Organometallic Synthetic Approaches

Alkylaluminum Displacement Reactions

Alternative synthetic methodologies for trimethylantimony production have emerged to address limitations associated with traditional Grignard reagent-based approaches [1]. The alkylaluminum displacement reaction represents a significant advancement in organometallic antimony synthesis, offering improved reaction efficiency and simplified purification procedures [1]. This methodology employs trimethylaluminum as the methylating agent, reacting directly with antimony halides according to the stoichiometric equation: 3Al(CH₃)₃ + SbX₃ → Sb(CH₃)₃ + 3(CH₃)₂AlX, where X represents chlorine, bromine, or iodine [1].

The displacement reaction mechanism offers several advantages over conventional Grignard approaches, including elimination of solvent requirements and simplified byproduct separation [1]. Unlike Grignard reactions that necessitate ethereal solvents and generate insoluble magnesium salts, the alkylaluminum method produces volatile aluminum-containing byproducts with significantly different boiling points from the desired trimethylantimony product [1]. This characteristic facilitates efficient separation through distillation techniques [1].

Research has demonstrated that optimal reaction conditions for alkylaluminum displacement involve controlled addition of trimethylaluminum to antimony halide over extended periods of 5 to 8 hours [1]. The molar ratio of trimethylaluminum to antimony halide typically ranges from 3:1 to 7:1, with excess alkylaluminum ensuring complete conversion [1]. Reaction temperatures during addition are maintained between 40°C and 70°C, followed by completion temperatures of 50°C to 80°C for 6 to 12 hours [1].

The absence of solvent requirements in alkylaluminum displacement reactions eliminates complications associated with solvent removal and residual impurities [1]. This solvent-free approach reduces processing steps and minimizes potential contamination sources while improving overall reaction efficiency [1]. Product yields exceeding 80% have been reported using optimized alkylaluminum displacement conditions [1].

Organolithium-Based Methodologies

Organolithium reagents provide an alternative pathway for trimethylantimony synthesis, offering high reactivity and excellent nucleophilicity [7]. Methyl lithium reacts with antimony trichloride according to the general mechanism established for organometallic antimony synthesis: SbCl₃ + 3 CH₃Li → Sb(CH₃)₃ + 3 LiCl [7]. This approach benefits from the strong nucleophilic character of organolithium compounds, potentially enabling reaction completion under milder conditions compared to Grignard methodologies [7].

The implementation of organolithium-based synthesis requires careful consideration of reagent handling and storage due to the extreme reactivity of these compounds [7]. Methyl lithium solutions are typically prepared in hydrocarbon solvents such as diethyl ether or tetrahydrofuran, necessitating rigorous exclusion of moisture and oxygen throughout the reaction process [7]. The formation of lithium chloride byproducts presents separation challenges similar to those encountered in Grignard approaches [7].

Temperature control in organolithium reactions is particularly critical due to the high exothermicity of these transformations [7]. Reaction initiation often occurs at temperatures below 0°C, with gradual warming to ambient temperature as the reaction proceeds [7]. The rapid kinetics of organolithium reactions can lead to uncontrolled temperature excursions if adequate cooling and reagent addition rates are not maintained [7].

Purification Techniques

Reduced Pressure Distillation Parameters

Reduced pressure distillation serves as the primary purification technique for trimethylantimony, exploiting the significant differences in volatility between the desired product and reaction byproducts [1] [15]. The implementation of vacuum distillation is essential due to the thermal sensitivity of organometallic compounds and the need to minimize decomposition during purification [1] [15]. Optimal distillation conditions involve pressures ranging from 50 to 80 kilopascals with corresponding temperatures of 50°C to 70°C [1].

The boiling point of trimethylantimony at atmospheric pressure is approximately 81°C, but reduced pressure conditions allow for distillation at significantly lower temperatures, thereby preserving product integrity [1] [6]. Research has demonstrated that vacuum distillation at 55 kilopascals and 58°C effectively separates trimethylantimony from higher-boiling byproducts while minimizing thermal decomposition [1]. The selection of appropriate pressure and temperature combinations requires careful optimization to balance separation efficiency with product stability [1] [15].

Distillation apparatus design plays a crucial role in achieving effective separation while maintaining inert atmosphere conditions [1] [15]. Glass equipment with ground-glass joints provides chemical inertness and facilitates the maintenance of vacuum conditions [15]. The incorporation of cold traps and condensers enables efficient vapor capture and prevents product loss during distillation [15]. Continuous monitoring of pressure and temperature ensures optimal operating conditions throughout the purification process [15].

The separation of trimethylantimony from alkylaluminum byproducts is particularly effective due to the substantial difference in boiling points [1]. Dimethylaluminum chloride, a primary byproduct in alkylaluminum displacement reactions, exhibits a boiling point of 126°C to 127°C at atmospheric pressure, compared to 81°C for trimethylantimony [1]. This 45°C difference in boiling points facilitates clean separation through fractional distillation techniques [1].

| Distillation Parameter | Optimal Value | Rationale |

|---|---|---|

| Pressure | 50-80 kPa | Reduces thermal stress [1] |

| Temperature | 50-70°C | Minimizes decomposition [1] |

| Trimethylantimony b.p. | ~81°C (1 atm) | Reference for separation [1] [6] |

| Collection Range | 79-82°C (1 atm) | Ensures product purity [1] |

Fractional Distillation and Cold Trapping

Fractional distillation represents an advanced purification technique that provides enhanced separation efficiency for trimethylantimony purification [1] [15]. This methodology employs fractionating columns or packed distillation columns to achieve multiple theoretical plates, enabling the separation of compounds with relatively similar boiling points [15]. The implementation of fractional distillation is particularly valuable when dealing with complex reaction mixtures containing multiple organometallic byproducts [1] [15].

The design of fractional distillation systems for organometallic purification requires consideration of material compatibility and inert atmosphere maintenance [15]. Vigreux columns or packed columns filled with glass beads or structured packing materials provide increased surface area for vapor-liquid equilibration [15]. The selection of packing materials must ensure chemical inertness toward organometallic compounds while providing effective mass transfer characteristics [15].

Cold trapping techniques complement fractional distillation by enabling the selective condensation and collection of desired products [1] [15]. These systems utilize temperature-controlled condensers or dry ice-cooled traps to capture volatile organometallic compounds while allowing lighter components to pass through [15]. The implementation of multiple cold traps in series enables the collection of different fractions based on their condensation temperatures [15].

Research has demonstrated that atmospheric pressure rectification following initial vacuum distillation can achieve high-purity trimethylantimony products [1]. The collection of fractions boiling between 79°C and 82°C at atmospheric pressure yields trimethylantimony with purities exceeding 99.9999% (6N purity) [1]. This level of purity is essential for applications in metal-organic chemical vapor deposition and semiconductor manufacturing [1].

The combination of reduced pressure distillation followed by atmospheric fractional distillation provides a two-stage purification approach that maximizes product recovery while achieving exceptional purity levels [1]. Initial vacuum distillation removes high-boiling impurities and byproducts, while subsequent atmospheric fractionation enables precise separation of close-boiling components [1]. This sequential approach has been demonstrated to produce trimethylantimony suitable for high-technology applications requiring ultra-high purity [1].

Scale-Up and Industrial Production Challenges

Process Engineering Considerations

The transition from laboratory-scale trimethylantimony synthesis to industrial production presents significant engineering challenges related to process safety, efficiency, and economic viability [1] [18]. Industrial-scale synthesis must address the inherent hazards associated with organometallic chemistry while maintaining the stringent purity requirements demanded by semiconductor and advanced materials applications [1] [18]. The development of continuous or semi-continuous processes offers advantages over batch methodologies in terms of consistent product quality and improved process economics [1].

Heat management represents a critical consideration in large-scale trimethylantimony production due to the highly exothermic nature of organometallic synthesis reactions [1]. Industrial reactor design must incorporate effective heat removal systems to prevent temperature excursions that could lead to product decomposition or uncontrolled reactions [1]. The implementation of jacketed reactors, internal cooling coils, or external heat exchangers enables precise temperature control throughout the reaction process [1].

Material handling and storage challenges become particularly acute at industrial scales due to the reactive nature of both starting materials and products [1]. Trimethylaluminum, a key reagent in displacement reactions, requires specialized handling procedures and storage systems due to its pyrophoric nature [1]. Similarly, the storage and transfer of trimethylantimony products necessitate inert atmosphere maintenance and temperature control to prevent degradation [1].

Process monitoring and control systems must be implemented to ensure consistent product quality and process safety [1]. Real-time monitoring of temperature, pressure, flow rates, and composition enables rapid response to process deviations [1]. Advanced process control algorithms can optimize reaction conditions to maximize yield while minimizing byproduct formation [1].

Economic and Technical Barriers

The economics of industrial trimethylantimony production are significantly influenced by raw material costs, particularly high-purity antimony trichloride and organometallic reagents [1] [18]. Antimony availability and pricing volatility can impact production economics, necessitating careful supply chain management and potentially alternative feedstock strategies [1] [18]. The requirement for ultra-high purity starting materials adds premium costs that must be balanced against final product specifications [1].

Energy consumption in trimethylantimony production stems primarily from inert atmosphere maintenance, temperature control, and vacuum distillation operations [1]. Industrial facilities must optimize energy usage through heat integration, process intensification, and efficient equipment design [1]. The implementation of heat recovery systems and process optimization can significantly reduce operational energy requirements [1].

Waste management and environmental considerations present ongoing challenges for industrial organometallic synthesis [1]. The generation of aluminum-containing or magnesium-containing byproducts requires appropriate treatment and disposal or recycling strategies [1]. Environmental regulations governing organometallic compound handling and emissions necessitate investment in appropriate control technologies [1].

Technical challenges in scale-up include maintaining the precise stoichiometric control required for high-yield synthesis while accommodating the mixing and mass transfer limitations inherent in large-scale equipment [1]. The development of suitable reactor designs and mixing systems that ensure uniform composition and temperature distribution throughout large reaction volumes requires sophisticated engineering approaches [1].

Quality assurance and analytical control systems must be implemented to ensure consistent product specifications [1]. Industrial production requires rapid, reliable analytical methods for monitoring reaction progress and final product quality [1]. The development of on-line analytical capabilities can improve process control and reduce batch-to-batch variability [1].

| Challenge Category | Specific Issues | Mitigation Strategies |

|---|---|---|

| Process Safety | Exothermic reactions, pyrophoric materials | Advanced heat management, safety systems [1] |

| Raw Material Costs | High-purity reagents, antimony pricing | Supply chain optimization, alternative routes [1] |

| Environmental | Waste byproducts, emissions control | Recycling systems, advanced controls [1] |

| Technical Scale-up | Mixing limitations, temperature uniformity | Specialized reactor design, process modeling [1] |

GHS Hazard Statements

H225 (47.17%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H250 (48.11%): Catches fire spontaneously if exposed to air [Danger Pyrophoric liquids;

Pyrophoric solids];

H260 (47.17%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];

H302+H332 (47.17%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;

acute toxicity, inhalation];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (48.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (11.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive;Irritant;Environmental Hazard